2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the imidazole ring and a methyl group at the 2-position. The acetamide moiety is attached to the imidazole ring through a nitrogen atom, and the acetamide nitrogen is further substituted with a 3-methylphenyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Nitration of Imidazole: The starting material, 2-methylimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Acylation: The nitrated imidazole is then acylated with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-(2-methyl-5-amino-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
Ornidazole: Similar in structure and used for its antimicrobial activity.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other nitroimidazole derivatives.
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O3/c1-9-4-3-5-11(6-9)15-12(18)8-16-10(2)14-7-13(16)17(19)20/h3-7H,8H2,1-2H3,(H,15,18) |
InChI Key |
AVNGOFSOFYDWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.